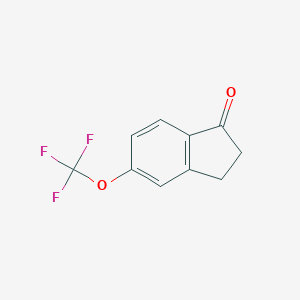

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOAKVCWWDUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Reagent : Malonic acid (1.2–1.5 equivalents), enabling decarboxylative elimination to form m-(trifluoromethoxy)cinnamic acid .

Mechanistic Insight : The base catalyzes deprotonation of malonic acid, facilitating nucleophilic attack on the aldehyde. Subsequent dehydration yields the conjugated acid.

Hydrogenation to Saturated Carboxylic Acid

The α,β-unsaturated intermediate undergoes catalytic hydrogenation to produce m-(trifluoromethoxy)phenylpropionic acid .

Optimization Parameters:

Side Reactions : Over-hydrogenation to the alcohol is mitigated by controlled pressure and catalyst loading.

Intramolecular Friedel-Crafts Acylation for Cyclization

The pivotal cyclization step employs intramolecular Friedel-Crafts acylation to form the indanone ring.

Protocol:

-

Acid Catalyst : Trifluoromethanesulfonic acid (TfOH, 5–10 equivalents).

-

Temperature : -20°C to 90°C (lower temps favor regioselectivity).

-

Workup : Quenching with ice-water, followed by dichloromethane extraction and silica gel chromatography.

Key Data :

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| -20 | 12 | 21.8 |

| 70 | 18 | 31.0 |

| 90 | 24 | 12.0 |

Mechanistic Analysis : TfOH protonates the carbonyl, generating an acylium ion that undergoes electrophilic attack by the adjacent aromatic ring. Steric effects from the trifluoromethoxy group dictate positional selectivity, favoring C-5 substitution.

Alternative Synthetic Routes from Fused-Ring Methodologies

Patent US9139571B2 outlines complementary strategies using Grignard reagents and protonic acids :

Route A: Nucleophilic Addition-Cyclization

-

1,4-Addition : React 2-(5-oxocyclopenta-1,3-dien-1-yl)acetic acid with R₄MgX (Grignard reagent) in THF at 25°C.

-

Cyclization : Treat the adduct with acetic acid at 120–130°C to induce ring closure.

Advantages :

Route B: Propargyl Alcohol Intermediate

-

Alkyne Formation : Couple m-(trifluoromethoxy)phenylpropionic acid with propargyl alcohol using Pd/C.

-

Cycloisomerization : Acid-mediated (e.g., H₂SO₄) cyclization to the indanone.

Limitations : Lower yields (15–25%) due to competing polymerization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Building Block for Synthesis

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one serves as an important building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of new materials with tailored properties.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing fluorinated derivatives for pharmaceuticals and agrochemicals. |

| Reactivity | The trifluoromethoxy group enhances reactivity in electrophilic substitutions. |

Biological Studies

The compound's properties make it a candidate for studying enzyme interactions and metabolic pathways. The trifluoromethoxy group can enhance binding affinity to biological targets, making it useful in drug discovery.

Case Study: Enzyme Interaction

Research indicated that compounds with trifluoromethoxy groups exhibited increased selectivity towards certain enzymes, suggesting potential therapeutic applications .

Industrial Applications

In industry, this compound is utilized in producing materials with specific electronic and thermal properties. Its incorporation into polymers can enhance material performance.

| Industry Application | Details |

|---|---|

| Material Science | Used in developing advanced materials with improved thermal stability. |

| Electronics | Potential applications in electronic devices due to its unique electrical properties. |

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of substituents on the indanone scaffold significantly impacts physical, chemical, and biological properties. Key examples include:

- Positional Influence: The 5-position -OCF₃ group in the target compound may enhance resonance stabilization compared to the 6-position isomer. In biological contexts, substituent orientation affects binding to targets like enzymes or receptors. For example, compound 44 (6-hydroxy-2-(2-O-CF₃ benzylidene)-indanone) showed potent ROS inhibition in macrophages, highlighting the importance of substituent placement .

Halogenated Derivatives

Halogen substituents alter electronic properties and metabolic stability:

- However, halogens like -Cl are smaller, allowing tighter packing in crystal lattices, which may influence solid-state properties .

Benzylidene-Indanone Derivatives

Benzylidene derivatives of indanone are widely studied for biological activity:

- Comparative Analysis: The target compound lacks a benzylidene moiety but shares the -OCF₃ group with compound 44.

Key Research Findings

Biological Activity : The -OCF₃ group enhances bioactivity in analogs. Compound 44 suppressed ROS production via NADPH oxidase modulation, suggesting the target compound could be optimized for similar pathways .

Polymorphism: Orthorhombic and triclinic polymorphs of indanone derivatives demonstrate the impact of crystal packing on material properties, relevant for formulation studies .

Biological Activity

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to an indanone structure. This substitution significantly alters its chemical reactivity and biological profile compared to similar compounds. The trifluoromethoxy group enhances the compound's binding affinity to various biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit the production of reactive oxygen species (ROS) in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

- Antioxidant Activity : The ability to reduce oxidative stress makes it a candidate for conditions involving oxidative damage.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the trifluoromethoxy group plays a critical role in enhancing interactions with molecular targets. This interaction may influence various biological pathways, leading to the observed anti-inflammatory and antioxidant effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Detailed Findings from Selected Studies

- Anti-inflammatory Effects : In a study examining the compound's effect on macrophages, it was found to significantly decrease ROS levels, suggesting a protective role against inflammation-related damage.

- Cytotoxicity Evaluation : In vitro testing against cancer cell lines revealed that this compound exhibited potent antiproliferative activity. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics in certain cancer models .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the trifluoromethoxy group can significantly alter the biological activity of related compounds. The presence of strong electron-withdrawing groups enhances activity against specific targets .

Future Directions

The ongoing research into this compound suggests several promising avenues for future investigation:

- Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into how this compound interacts at the molecular level.

- Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, exploring its potential in treating chronic inflammatory diseases or as an adjunct therapy in cancer treatment could be beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.